molecular formula C45H89NO5 B13358857 Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13358857
M. Wt: 724.2 g/mol
InChI Key: BPRGRMGYJPIPFS-UHFFFAOYSA-N
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Description

Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is part of a class of cationic lipids that facilitate the encapsulation and delivery of nucleic acids into cells, making it a crucial component in modern vaccine technology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of intermediate compounds, such as heptadecan-9-yl and decan-2-yl derivatives, which are then combined under specific reaction conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are essential for its application in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products. These derivatives can have different properties and applications .

Scientific Research Applications

Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its ability to form lipid nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane, allowing the mRNA to enter the cytoplasm and be translated into proteins. The molecular targets include cell membrane lipids and intracellular pathways involved in mRNA translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This stability is crucial for efficient mRNA delivery, making it a preferred choice in vaccine development .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

decan-2-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-19-26-33-42(4)50-44(48)36-29-22-17-24-31-38-46(40-41-47)39-32-25-18-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

BPRGRMGYJPIPFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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